molecular formula C6H10N2O3 B141772 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione CAS No. 127605-74-7

1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione

Cat. No.: B141772
CAS No.: 127605-74-7
M. Wt: 158.16 g/mol
InChI Key: HXCMUXYQKFXXAQ-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione is a synthetic organic compound with the CAS registry number 127605-74-7 . It belongs to the piperazine-2,5-dione family, a class of cyclic dipeptides known as 2,5-diketopiperazines (DKPs) . These structures are recognized for their conformational rigidity and resistance to enzymatic degradation, making them a valuable scaffold in medicinal chemistry and drug discovery research . The compound has a molecular formula of C6H10N2O3 and a molecular weight of 158.16 g/mol . While specific biological data for this analog is not reported in the searched literature, related piperazine-2,5-dione derivatives are under investigation for various research applications. Studies on similar structures highlight the potential of this chemical class, which includes compounds with evaluated cytotoxicity and the ability to act as chemical permeation enhancers . This makes the piperazine-2,5-dione core a point of interest for developing novel pharmacological tools. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(hydroxymethyl)-4-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-2-6(11)8(4-9)3-5(7)10/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCMUXYQKFXXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561445
Record name 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127605-74-7
Record name 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Piperazine Precursors

The foundational step in synthesizing piperazine-2,5-dione derivatives involves cyclizing linear precursors. For 1-(hydroxymethyl)-4-methylpiperazine-2,5-dione, this typically begins with substituted piperazines or diketopiperazines. Source demonstrates that 1,4-diacetylpiperazine-2,5-dione serves as a versatile intermediate for introducing substituents via aldol condensation with aldehydes. For example, reacting this compound with formaldehyde under basic conditions (e.g., triethylamine in dimethylformamide [DMF]) facilitates hydroxymethylation at the 1-position.

Mechanistic Insight :
The reaction proceeds through enolate formation at the α-carbon of the acetyl group, followed by nucleophilic attack on the aldehyde. Subsequent elimination of water yields the unsaturated intermediate, which undergoes hydrogenation to stabilize the hydroxymethyl group. Stereochemical control is achieved by optimizing reaction temperature (130°C) and solvent polarity.

Methylation Strategies

Introducing the methyl group at the 4-position requires selective alkylation. Source details a patent method where 3,4-dehydropiperazine-2-one derivatives are treated with methylating agents such as methyl iodide or dimethyl sulfate. For instance, refluxing 3,4-dehydro-piperazine-2-one with methyl iodide in acetone yields 4-methylpiperazine-2,5-dione intermediates. Subsequent hydroxymethylation is achieved using paraformaldehyde in acetic acid.

Key Reaction Parameters :

  • Catalyst : Triethylamine or potassium carbonate.

  • Temperature : 60–80°C for methylation; 100–130°C for hydroxymethylation.

  • Yield : 65–78% after purification.

Optimization of Reaction Conditions

Solvent Systems and Catalysts

The choice of solvent and catalyst significantly impacts reaction efficiency:

Parameter DMF-Based Method Acetic Acid-Based Method THF/Water System
Solvent DMFAcetic acidTetrahydrofuran (THF)
Catalyst TriethylamineNoneN-methylmorpholine
Reaction Time 2–6 hours3–5 hours12–24 hours
Yield 70–85%60–75%50–65%

DMF enhances solubility of intermediates, while acetic acid facilitates proton transfer during methylation. THF/water systems, though slower, reduce side reactions in sensitive substrates.

Temperature and pH Dependence

  • Hydroxymethylation : Performed at pH 9–10 to stabilize the enolate intermediate.

  • Methylation : Requires neutral to slightly acidic conditions (pH 6–7) to prevent over-alkylation.

  • Side Reactions : Elevated temperatures (>130°C) promote dehydration, forming undesired 3,6-diene byproducts.

Purification and Characterization

Crystallization Techniques

Crude products are purified via recrystallization:

  • Solvent Pair : Acetic acid/water (1:3 v/v) achieves 95% purity for hydroxymethylated derivatives.

  • Yield Loss : ~15% due to solubility limitations of polar byproducts.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves non-polar impurities, particularly in methylated intermediates. High-performance liquid chromatography (HPLC) with C18 columns further isolates enantiomers, critical for pharmaceutical applications.

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals at δ 3.8–4.1 ppm (hydroxymethyl protons) and δ 1.2–1.5 ppm (methyl group).

  • FT-IR : Peaks at 1730 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O-H stretch).

  • Mass Spectrometry : Molecular ion peak at m/z 170.1 ([M+H]⁺).

Industrial-Scale Production

Continuous Flow Reactors

Source highlights the use of microreactor systems for large-scale synthesis:

  • Throughput : 5–10 kg/hour.

  • Advantages : Enhanced heat transfer and reduced reaction time (30 minutes vs. 6 hours batchwise).

Catalytic Recycling

Heterogeneous catalysts (e.g., zeolite-supported palladium) enable reagent recycling, reducing costs by 40% .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The keto groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group enhances the compound’s ability to form hydrogen bonds with biological molecules, thereby increasing its binding affinity and specificity. The piperazine ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Piperazine-2,5-dione Derivatives

Key Observations :

  • Substituent Effects on Yield : Aryl-substituted derivatives (e.g., 7c, 7d) exhibit moderate yields (58–63%), likely due to steric hindrance during synthesis . In contrast, acetylated derivatives with conjugated systems (e.g., 4a) achieve higher yields (86%), suggesting improved reaction efficiency under optimized conditions .
Solubility and Polarity
  • The hydroxymethyl group enhances hydrophilicity compared to aryl (7c, 7d) or benzylidene (4a) substituents, which are predominantly hydrophobic. This difference may improve aqueous solubility, a critical factor in drug delivery .
  • Conjugated systems (e.g., 3-(4-dimethylaminobenzylidene) derivatives) exhibit extended π-electron networks, influencing UV-Vis absorption and stability .

Q & A

Q. What are the established synthetic methodologies for 1-(Hydroxymethyl)-4-methylpiperazine-2,5-dione?

The compound is typically synthesized via multi-step reactions involving hydrazine hydrate under reflux conditions, followed by recrystallization from ethanol to achieve high purity. Key steps include cyclization of precursors (e.g., substituted piperazines) and optimization of reaction parameters (time, temperature). Analogous syntheses emphasize the importance of solvent selection and controlled stoichiometry to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its classification as a skin/eye irritant (Category 2/2A), researchers must use PPE (nitrile gloves, safety goggles) and work in fume hoods. Store in airtight containers at 2–8°C, isolated from oxidizers. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Acute toxicity data gaps necessitate conservative exposure controls .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

Single-crystal X-ray diffraction provides unambiguous molecular geometry. Complementary methods include:

  • ¹H/¹³C NMR : Verify functional groups and stereochemistry.
  • FT-IR : Identify hydrogen bonding and carbonyl stretching modes.
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns. Thermal gravimetric analysis (TGA) further assesses thermal stability .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of novel piperazine-2,5-dione derivatives?

Quantum mechanical methods (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze structure-activity relationships. Integrated platforms like ICReDD combine computational screening (e.g., reaction path searches) with experimental validation to optimize substituent effects and reaction conditions, reducing trial-and-error cycles .

Q. What experimental strategies resolve contradictions in reported solubility or stability data?

Conduct systematic reproducibility studies under controlled conditions (pH, temperature, solvent systems). Use orthogonal characterization methods:

  • HPLC : Quantify purity and degradation products.
  • DSC : Monitor phase transitions and polymorphic changes.
  • Karl Fischer titration : Measure residual moisture affecting stability. Cross-validate findings across independent labs to isolate variables .

Q. How should researchers design experiments to assess pH-dependent reactivity?

Implement a factorial design varying:

  • pH (3–10 using buffer systems).
  • Temperature (25–60°C).
  • Ionic strength (adjusted with NaCl/KCl). Monitor degradation kinetics via UV-Vis spectroscopy and identify products via LC-MS. Use Arrhenius plots to model pH-dependent stability, ensuring biological relevance if applicable .

Q. What approaches reconcile conflicting bioactivity results across studies?

Perform meta-analysis of raw datasets using standardized normalization (e.g., Z-score transformation). Address variability through:

  • Orthogonal assays : Validate target engagement (e.g., SPR for binding affinity vs. cell-based inhibition).
  • Batch-effect correction : Account for reagent lot variations. Transparent reporting of experimental conditions (e.g., cell passage number, serum type) is critical .

Methodological and Ecological Considerations

Q. How can the environmental persistence of this compound be evaluated?

  • OECD 301 biodegradation tests : Measure aerobic degradation in activated sludge.
  • Soil adsorption coefficients (Kd) : Determine via batch equilibrium experiments.
  • Aquatic toxicity : Use Daphnia magna acute assays (EC₅₀). Current ecotoxicity data gaps necessitate empirical studies to inform risk assessments .

Q. What reactor design principles optimize large-scale synthesis while maintaining purity?

Employ continuous-flow reactors with in-line monitoring (e.g., PAT tools) to control residence time and mixing efficiency. Optimize parameters such as:

  • Shear stress : Minimize particle aggregation.
  • Temperature gradients : Prevent localized degradation. Membrane separation technologies can isolate intermediates, reducing purification steps .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

Potential sources of error include:

  • Polymorphism : Characterize crystalline forms via PXRD.
  • Impurity profiles : Use HPLC-MS to identify trace contaminants.
    Standardize measurement protocols (e.g., heating rates for DSC) and report solvent purity grades (e.g., HPLC vs. technical grade) .

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